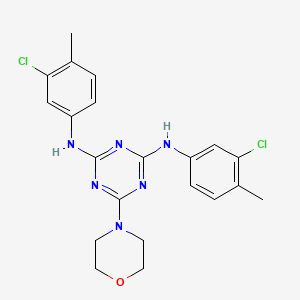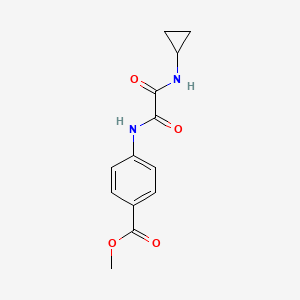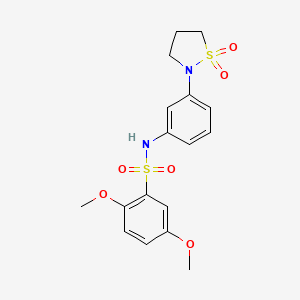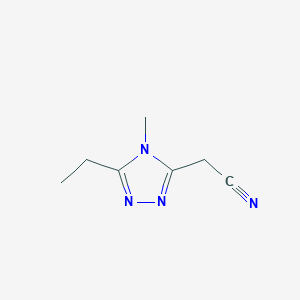
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has been widely used in scientific research due to its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Synthesis and Catalysis
- Microwave-assisted synthesis of pyrazolyl bistriazines explores the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation to produce bistriazines. This method yields excellent results for producing compounds with potential applications in supramolecular chemistry based on hydrogen bonds and/or metal complexation, suggesting a role in the efficient preparation of extended supramolecular polymers with intriguing fluorescence properties (Moral et al., 2010).
Materials Science
- Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers, improving water flux by enhancing surface hydrophilicity without compromising dye rejection. This advancement indicates the potential for using such compounds in the treatment of dye solutions, demonstrating the significant role of sulfonic acid groups in water permeation and dye rejection during the thin-film composite nanofiltration separation process (Liu et al., 2012).
Polymer Chemistry
- Polyamides containing s-triazine rings and fluorene “cardo” groups were synthesized, characterized by good solubility in polar solvents, and capable of forming transparent, tough, and flexible films. These materials, which incorporate s-triazine rings, show promise in various applications due to their inherent thermal stability and unique physical properties (Sagar et al., 2001).
Electrocatalysis
- Synthesis and characterization of Rhodium complexes containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and its hydrolytic products show potential uses in the electrocatalytic reduction of carbon dioxide. These complexes offer a novel approach to CO2 reduction, highlighting the versatility of triazine derivatives in catalytic applications (Paul et al., 1998).
Biological Applications
- o-Carboranylalkoxy-1,3,5-Triazine Derivatives study shows that morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives containing an alkoxy-o-carborane exhibited high levels of accumulation in B16 melanoma cells and demonstrated higher cytotoxicity than p-boronophenylalanine. This suggests their potential use in medical applications, particularly in cancer therapy (Jin et al., 2018).
properties
IUPAC Name |
2-N,4-N-bis(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-5-15(11-17(13)22)24-19-26-20(25-16-6-4-14(2)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQRLXMGJRWCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929262.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)
![4-({2-[4-(Methoxycarbonyl)-3-phenyl-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2929269.png)
![[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)

